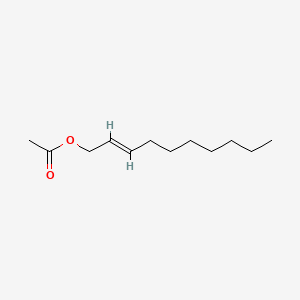

Acetic acid trans-2-decen-1-YL ester

Description

Acetic acid trans-2-decen-1-yl ester (IUPAC name: (E)-dec-2-en-1-yl acetate), also known as trans-2-decenyl acetate, is a monounsaturated ester derived from acetic acid and trans-2-decen-1-ol. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.3 g/mol and a CAS registry number of 2497-23-6 . The compound features a 10-carbon chain (decenyl) with a trans-configured double bond at the second carbon, esterified with an acetyl group. It is commonly identified in essential oils and synthetic fragrance mixtures, where it contributes to green, fruity, or waxy olfactory profiles .

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

[(E)-dec-2-enyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |

InChI Key |

LUMRROIRFJRWNX-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CCOC(=O)C |

Isomeric SMILES |

CCCCCCC/C=C/COC(=O)C |

Canonical SMILES |

CCCCCCCC=CCOC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Acetic acid trans-2-decen-1-YL ester has several noteworthy applications:

Organic Chemistry

- Reagent in Synthesis: It is utilized as a reagent in various organic synthesis processes. Its unique structure allows it to participate in reactions such as hydrolysis, transesterification, and reduction .

- Standard in Analytical Chemistry: The compound serves as a standard reference material for analytical methods due to its well-defined chemical properties.

Biological Studies

- Plant-Insect Interactions: Research indicates that this ester plays a role in plant-insect interactions, acting as a volatile compound emitted by certain plants to attract or repel insects .

- Antimicrobial Properties: Studies have shown potential antimicrobial effects, making it a candidate for further research in developing natural preservatives or therapeutic agents .

Medical Applications

- Drug Delivery Systems: Ongoing research is exploring the use of this ester in drug delivery systems due to its ability to modulate release profiles and enhance bioavailability .

- Therapeutic Potential: Its biological activities suggest potential therapeutic applications, particularly in formulations aimed at treating infections or enhancing wound healing .

Industrial Uses

- Fragrance and Flavor Industry: The compound is widely used in the fragrance and flavor industry for its pleasant aroma, which is described as fruity and fresh. It blends well with other scents, making it valuable in creating complex fragrance compositions .

- Food Additives: It may also be used as a flavoring agent in food products due to its natural occurrence and sensory properties .

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a natural antimicrobial agent . -

Fragrance Composition Analysis:

An analysis conducted on fragrance formulations revealed that incorporating this compound enhanced the overall scent profile, making it more appealing for consumer products. The study highlighted its compatibility with citrus and floral notes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl Trans-2-Decenoate

Ethyl trans-2-decenoate (CAS 7367-88-6) shares the same unsaturated backbone as trans-2-decenyl acetate but differs in the ester group (ethyl instead of acetyl). Both compounds have the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . However, the ethyl ester is less polar due to the shorter alkyl chain, resulting in lower boiling points and higher volatility compared to the acetyl derivative. While trans-2-decenyl acetate is prevalent in insect pheromones and flavor formulations, ethyl trans-2-decenoate is often used in synthetic fruit flavors due to its sharper aroma .

Cinnamyl Acetate

Cinnamyl acetate (CAS 103-54-8) is an aromatic ester with the formula C₁₁H₁₂O₂ (MW: 176.21 g/mol) . Unlike the aliphatic trans-2-decenyl acetate, cinnamyl acetate contains a phenylpropenyl group, granting it a floral, spicy scent widely used in perfumery. The phenyl group enhances UV stability, making it suitable for cosmetic applications, whereas trans-2-decenyl acetate’s aliphatic chain limits its use in UV-exposed products .

Diesters: 1,2-Ethanediyl Ester Octadecanoic Acid

1,2-Ethanediyl ester octadecanoic acid (CAS 627-83-8) is a diester with the formula C₃₈H₇₄O₄ (MW: 594.99 g/mol) . Its dual stearic acid chains and ethylene glycol backbone confer high hydrophobicity, making it a plasticizer or lubricant additive. In contrast, trans-2-decenyl acetate’s monoester structure and unsaturated chain enhance its solubility in polar organic solvents, favoring its use in liquid formulations .

Macrocyclic Esters: (1,4,7,10-Tetraaza-Cyclododec-1-YL)-Acetic Acid Allyl Ester

This macrocyclic ester (CAS 1023970-58-2, C₁₃H₂₆N₄O₂ , MW: 270.37 g/mol) incorporates a nitrogen-rich cyclododecane ring . Its complex structure enables chelation of metal ions, making it valuable in catalysis or pharmaceutical synthesis. Trans-2-decenyl acetate lacks such functional complexity, limiting its utility to fragrance or agrochemical applications .

Data Tables

Table 1: Key Properties of Acetic Acid Trans-2-Decen-1-YL Ester and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 2497-23-6 | C₁₂H₂₂O₂ | 198.3 | Fragrances, pheromones |

| Ethyl trans-2-decenoate | 7367-88-6 | C₁₂H₂₂O₂ | 198.3 | Synthetic fruit flavors |

| Cinnamyl acetate | 103-54-8 | C₁₁H₁₂O₂ | 176.21 | Perfumes, cosmetics |

| 1,2-Ethanediyl ester octadecanoic acid | 627-83-8 | C₃₈H₇₄O₄ | 594.99 | Plasticizers, lubricants |

| (1,4,7,10-Tetraaza-cyclododec-1-YL)-acetic acid allyl ester | 1023970-58-2 | C₁₃H₂₆N₄O₂ | 270.37 | Metal chelation, catalysis |

Research Findings

- Natural Occurrence vs. Synthesis: Trans-2-decenyl acetate is identified in essential oils via GC/MS analysis, while ethyl trans-2-decenoate is typically synthesized for flavor industries .

- Biological Activity: Aliphatic acetates like trans-2-decenyl acetate exhibit antimicrobial properties in preliminary studies, though less potent than phenolic esters (e.g., cinnamyl acetate) .

- Thermal Stability: Diesters (e.g., 1,2-ethanediyl ester octadecanoic acid) demonstrate superior thermal stability (>200°C), whereas monoesters like trans-2-decenyl acetate degrade at lower temperatures (~150°C) .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most direct route to acetic acid trans-2-decen-1-yl ester involves the acid-catalyzed esterification of trans-2-decen-1-ol with acetic acid. This method follows a classical Fischer esterification mechanism, where a Brønsted acid catalyst (e.g., sulfuric acid) facilitates nucleophilic acyl substitution. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration.

A representative procedure involves:

- Charging a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel with acetic acid (1.2 equiv) and trans-2-decen-1-ol (1.0 equiv).

- Adding concentrated sulfuric acid (0.5–2.0 mol%) as a catalyst.

- Maintaining the reaction at 60°C for 10 hours under reflux.

- Separating the catalyst via filtration and isolating the product through vacuum distillation (yield: 94%).

Key advantages of this method include high scalability and the use of inexpensive reagents. However, prolonged reaction times and the need for corrosive acids pose practical challenges.

Optimization Studies

Recent advancements have focused on optimizing catalyst loading and reaction conditions. For instance, partial neutralization of sulfuric acid with water reduces sulfonate ester byproducts, a common issue in strongly acidic media. Design of Experiment (DOE) analyses reveal that yields improve significantly when the acid concentration is maintained below 5 mol% and the temperature is stabilized at 60±0.1°C.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 1.0 mol% | Maximizes conversion |

| Temperature | 60°C | Prevents decomposition |

| Reaction Time | 10 h | Ensures equilibrium |

| Molar Ratio (Acid:Alcohol) | 1.2:1.0 | Drives reaction forward |

Acyl Chloride-Based Synthesis

Stepwise Esterification via Acetyl Chloride

An alternative approach involves reacting trans-2-decen-1-ol with acetyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl. This method circumvents equilibrium limitations inherent to Fischer esterification and achieves yields exceeding 85%.

Procedure :

- Add acetyl chloride (1.1 equiv) dropwise to a chilled (0°C) solution of trans-2-decen-1-ol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane.

- Warm the mixture to room temperature and stir for 4 hours.

- Quench with water, extract the organic layer, and purify via column chromatography.

This method is particularly advantageous for acid-sensitive substrates but requires stringent anhydrous conditions.

Photoredox Radical Hydroalkylation

Modern Homologation Strategies

A breakthrough in ester synthesis involves visible-light-driven decarboxylative radical coupling, as reported by iterative one-carbon homologation techniques. While originally developed for carboxylic acids, this method adapts to ester synthesis by employing nitroethylene as a radical acceptor.

Mechanistic Overview :

- Oxidation : Single-electron oxidation of acetic acid generates an acyl radical.

- Radical Addition : The acyl radical adds to nitroethylene, forming a nitroalkane intermediate.

- Reduction : In situ reduction with NaNO₂/DMSO converts the nitro group to a carboxylic acid, which is subsequently esterified.

Typical Conditions :

- Catalyst: Acridine (PC4 , 2 mol%)

- Ligand: Neocuproine (L2 , 4 mol%)

- Solvent: CH₂Cl₂ with HFIP (10 mol%)

- Light: 405 nm LED, 4 h irradiation

- Yield: 91% after acid-base extraction

This method offers exceptional tunability and avoids stoichiometric reagents, though scalability remains a concern.

Characterization and Quality Control

Spectroscopic and Physicochemical Data

Purity Assessment

Vacuum distillation typically achieves >98% purity, as verified by GC-MS. Residual acetic acid (<0.5%) is quantified via titration with NaOH.

Applications and Derivatives

This compound serves as a key intermediate in pheromone synthesis and flavor compounds. Its structural similarity to Apis pheromones suggests potential applications in apiculture and pest management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing acetic acid trans-2-decen-1-yl ester, and how can reaction efficiency be optimized?

- Methodology : The esterification of acetic acid with trans-2-decen-1-ol under acid catalysis (e.g., sulfuric acid) is a common approach. Key parameters include molar ratios (excess acetic acid to drive equilibrium), temperature control (80–110°C), and removal of water via Dean-Stark traps to shift equilibrium toward product formation. Side products like orthoesters may form if steric hindrance is insufficient; using bulky acyl groups (e.g., pivaloyl) can suppress this . Purity optimization involves fractional distillation or column chromatography, with GC-MS (retention time 24.96 min, AI/KI: 1408) for validation .

Q. How can researchers confirm the structural identity and purity of synthesized trans-2-decenyl acetate?

- Methodology : Combine spectroscopic and chromatographic techniques:

- GC-MS : Compare retention indices and fragmentation patterns with reference libraries (e.g., NIST or Adams 2017) .

- NMR : Look for characteristic signals (e.g., acetate methyl at ~2.05 ppm, trans-alkene protons at 5.3–5.5 ppm with coupling constants J ≈ 15 Hz).

- IR : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and C-O stretching near 1240 cm⁻¹.

Purity is assessed via integration of impurity peaks in GC or HPLC and quantification of residual starting materials .

Q. What are the best practices for handling and storing trans-2-decenyl acetate to prevent degradation?

- Methodology : Store under inert gas (argon/nitrogen) at 4°C in amber glass to avoid light-induced oxidation. Monitor for hydrolysis by periodic GC analysis. Use anhydrous conditions during synthesis and storage, as water promotes ester hydrolysis. Safety protocols include fume hood use (due to respiratory irritation risks) and PPE (gloves, goggles) .

Advanced Research Questions

Q. How does the trans-configuration of the decenyl chain influence reactivity in glycosylation or acyl-transfer reactions?

- Methodology : The trans-alkene geometry imposes steric constraints, affecting neighboring group participation. For example, in glycosylation, the 1,2-trans stereochemistry of glycosides is stabilized by acetate’s neighboring-group assistance, but bulky groups may alter reaction pathways. Computational modeling (DFT) can predict transition-state energies, while NOE NMR experiments validate spatial arrangements . Contrast kinetic vs. thermodynamic control using variable-temperature NMR or stopped-flow techniques.

Q. How can crystallographic data contradictions (e.g., disordered alkene moieties) be resolved during structural refinement?

- Methodology : Use SHELXL for refinement, applying constraints (e.g., AFIX commands) to model disorder. Validate with residual density maps and Hamilton R-factor tests. For severe disorder, consider twinning analysis (SHELXD) or alternative space groups. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. What strategies address discrepancies in thermophysical data (e.g., boiling points) reported across literature sources?

- Methodology : Trace primary sources (e.g., NIST WebBook) and assess experimental conditions (e.g., purity, pressure calibration). Replicate measurements using standardized methods (e.g., ASTM D1120 for boiling points). Statistical tools like Grubbs’ test identify outliers, while meta-analyses reconcile conflicting values .

Q. How can researchers validate the stereochemical integrity of trans-2-decenyl acetate during catalytic hydrogenation or oxidation studies?

- Methodology : Monitor reactions via chiral GC or HPLC with polarimetric detection. Use deuterium labeling (e.g., D₂O quenching) to track protonation sites. For oxidation products, compare specific rotations with enantiopure standards. Kinetic isotope effects (KIEs) can elucidate mechanistic pathways .

Methodological Frameworks

- Experimental Design : Follow IUPAC guidelines for reproducibility: document catalyst loadings, solvent grades, and purification steps .

- Data Contradiction Analysis : Apply the "5 Whys" framework to trace inconsistencies to root causes (e.g., instrumental error, sample degradation) .

- Literature Review : Prioritize peer-reviewed journals and databases like SciFinder or Reaxys, avoiding vendor-supplied data without independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.